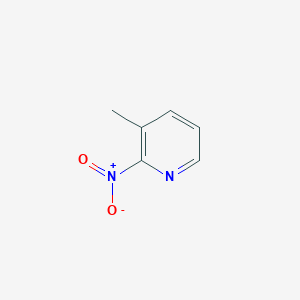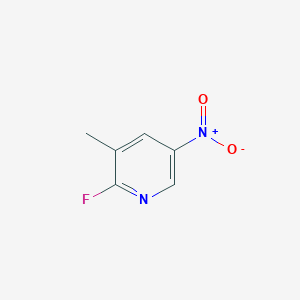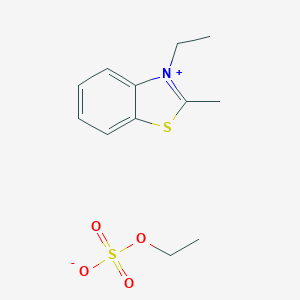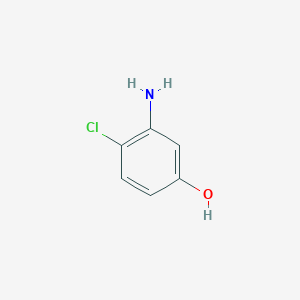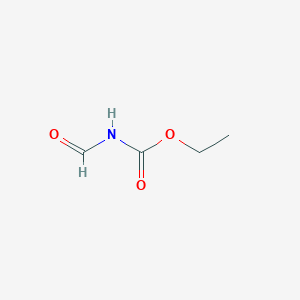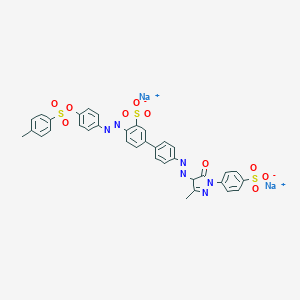
1-乙炔基环戊醇
描述
1-Ethynylcyclopentanol is a chemical compound with the molecular formula C7H10O . It has an average mass of 110.154 Da and a monoisotopic mass of 110.073166 Da .
Molecular Structure Analysis
The molecular structure of 1-Ethynylcyclopentanol consists of 7 carbon atoms, 10 hydrogen atoms, and 1 oxygen atom . The linear formula is HC≡CC5H8OH .Physical And Chemical Properties Analysis
1-Ethynylcyclopentanol has a density of 1.0±0.1 g/cm3, a boiling point of 155.4±9.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.6 mmHg at 25°C . The enthalpy of vaporization is 45.7±6.0 kJ/mol, and the flash point is 48.9±0.0 °C . The index of refraction is 1.498, and the molar refractivity is 31.8±0.4 cm3 . It has 1 H-bond acceptor, 1 H-bond donor, and 1 freely rotating bond .科学研究应用
Organic Synthesis
1-Ethynylcyclopentanol: is primarily used in organic synthesis due to its reactivity as an alkynyl alcohol . It serves as a versatile building block for synthesizing various organic compounds. Its ethynyl group can undergo a range of reactions, including coupling reactions that form carbon-carbon bonds, which are fundamental in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science.
Medicinal Chemistry
In medicinal chemistry, 1-Ethynylcyclopentanol may be utilized to synthesize small molecule libraries that can be screened for biological activity . Its structure could be incorporated into larger drug-like compounds, potentially leading to the discovery of new therapeutic agents.
Materials Science
This compound finds applications in materials science, particularly in the development of luminescent materials . It can be used to create bimetallic complexes with unique photophysical properties, which are valuable in the design of new materials for electronic and photonic devices.
Environmental Science
While direct applications in environmental science are not well-documented, the use of 1-Ethynylcyclopentanol in the synthesis of environmentally friendly materials or its role in green chemistry could be areas of potential research .
Analytical Chemistry
1-Ethynylcyclopentanol: could be used as a standard or reagent in analytical chemistry to develop new methods for substance detection and quantification. Its well-defined properties, such as boiling point and refractive index, make it suitable for method calibration .
Biochemistry
In biochemistry, 1-Ethynylcyclopentanol might be involved in the study of enzyme kinetics or metabolic pathways. It could act as a substrate or inhibitor in enzymatic reactions, helping to elucidate the biochemical processes within living organisms .
安全和危害
1-Ethynylcyclopentanol is classified as a flammable solid and is harmful if swallowed . It causes serious eye irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/eye protection/face protection .
属性
IUPAC Name |
1-ethynylcyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-2-7(8)5-3-4-6-7/h1,8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMDOONLLAJAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1(CCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066191 | |
| Record name | Cyclopentanol, 1-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynylcyclopentanol | |
CAS RN |
17356-19-3 | |
| Record name | 1-Ethynylcyclopentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17356-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynylcyclopentanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017356193 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17356-19-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentanol, 1-ethynyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclopentanol, 1-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2066191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethynylcyclopentanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Ethynylcyclopentanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LB5RD2XU4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1-Ethynylcyclopentanol so interesting for organometallic synthesis?
A: 1-Ethynylcyclopentanol possesses both an alcohol group and an alkyne group, providing diverse coordination sites for metal centers. This enables the creation of various organometallic complexes with unique properties. For instance, it readily reacts with ruthenium complexes to yield cationic cycloalkenyl vinylidene complexes or neutral enynyl complexes. [] Furthermore, its reaction with tungsten complexes can generate alkenyl-vinylidene complexes that can be further protonated to form alkenyl-carbyne complexes. []
Q2: How does the structure of 1-Ethynylcyclopentanol influence its reactivity?
A: The presence of both a hydroxyl group and an acetylide unit in 1-Ethynylcyclopentanol allows for non-traditional hydrogen bonding interactions, as observed in the crystal structures of gold(I) bis(acetylide) complexes containing this ligand. [] This hydrogen bonding can influence molecular packing and, consequently, the properties of the resulting materials.
Q3: Can you elaborate on the luminescent properties observed in 1-Ethynylcyclopentanol-containing metal complexes?
A: 1-Ethynylcyclopentanol has been used as a building block for fascinating luminescent materials. When incorporated into gold-copper alkynyl clusters, it gives rise to polymorphism, with different crystal forms exhibiting distinct photoluminescent characteristics. [] The intensity of the emitted light can be dramatically enhanced by manipulating the intermetallic bonding within the cluster, making the emission progressively more metal-centered. [] Notably, these materials can exhibit vapochromic behavior, with their luminescent properties changing upon exposure to solvent vapors. []
Q4: Are there any structural studies on 1-Ethynylcyclopentanol-containing complexes?
A: Yes, numerous X-ray crystallographic studies have been conducted on complexes incorporating 1-Ethynylcyclopentanol. For instance, the structures of gold(I) bis(acetylide) complexes with this ligand have been determined, revealing intriguing hydrogen bonding patterns. [] Similarly, the crystal structures of ruthenium complexes featuring 1-Ethynylcyclopentanol-derived ligands have provided valuable insights into the coordination modes and geometries adopted by this versatile ligand. [, ]
Q5: Have any computational studies been performed on systems involving 1-Ethynylcyclopentanol?
A: DFT calculations have been employed to investigate the electronic structures and understand the electronic transitions responsible for the luminescent properties of gold-copper alkynyl clusters incorporating 1-Ethynylcyclopentanol. [] These studies provide a theoretical basis for interpreting experimental observations and designing new materials with tailored properties.
Q6: What is the significance of the 3-ethynylcyclopentenyl radical derived from 1-Ethynylcyclopentanol?
A: The 3-ethynylcyclopentenyl radical, structurally related to 1-Ethynylcyclopentanol, has been detected in the gas phase and characterized spectroscopically. [] This radical, containing a resonance-stabilized 1-vinylpropargyl chromophore, is suggested to be an important intermediate in combustion and astrochemical environments. [] Its identification and characterization enhance our understanding of complex chemical reactions in diverse environments.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



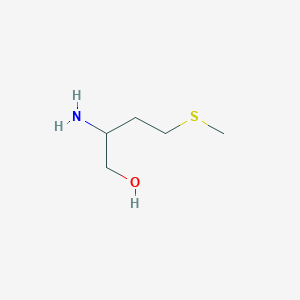
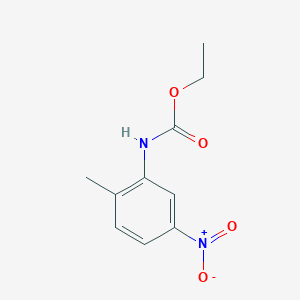
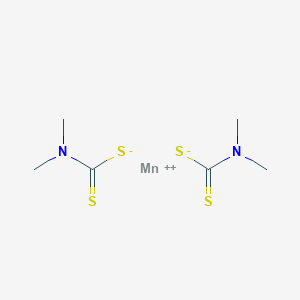

![6-Iodobenzo[d]thiazol-2-amine](/img/structure/B96846.png)
